molecular formula C18H13N3O B1671845 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1671845
M. Wt: 287.3 g/mol
InChI Key: YTLWLZPZXNOVGS-UHFFFAOYSA-N
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Description

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C18H13N3O.

Mechanism of Action

Target of Action

The primary targets of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating processes such as cell growth, division, and survival .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes . For instance, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting kinases, it disrupts signaling pathways that regulate cell growth and survival . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The compound has shown promising cytotoxic effects against different cancer cell lines, suggesting it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability may be affected by the presence of strong acids or alkalis . Additionally, the compound’s lipophilic nature could influence its binding affinity to its target kinases, potentially enhancing its therapeutic effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its diphenyl groups contribute to its stability and enhance its binding affinity to certain proteins and enzymes .

Properties

IUPAC Name

5,7-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-21(17(16)19-12-20-18)14-9-5-2-6-10-14/h1-12H,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLWLZPZXNOVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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